molecular formula C11H18O3 B11958826 Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester CAS No. 53068-90-9

Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester

Cat. No.: B11958826
CAS No.: 53068-90-9
M. Wt: 198.26 g/mol
InChI Key: AMBRDGCMBMLDHE-UHFFFAOYSA-N
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Description

Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester is an organic compound with the molecular formula C11H18O3. It is a derivative of cyclohexane and is characterized by the presence of a propanoic acid group, a methyl group, and an oxo group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various esters or amides.

Scientific Research Applications

Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can be hydrolyzed to release the active acid, which can then exert its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester: Known for its use in fragrances and flavors.

    Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester: Used in the synthesis of pyrethrin insecticides.

Uniqueness

Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexane ring, propanoic acid group, and oxo group makes it a versatile compound in various applications.

Biological Activity

Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester (commonly referred to as methyl 3-(2-oxocyclohexyl)propanoate) is an organic compound with the molecular formula C10_{10}H16_{16}O3_3. This compound has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The structure of methyl 3-(2-oxocyclohexyl)propanoate features a cyclohexanone derivative with a methyl ester group attached to a propanoate chain. The following table summarizes its physicochemical properties:

PropertyValue
Molecular FormulaC10_{10}H16_{16}O3_3
Molecular Weight184.23 g/mol
Heavy Atoms13
Rotatable Bonds4
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
Log P (octanol-water partition coefficient)2.13

The biological activity of methyl 3-(2-oxocyclohexyl)propanoate is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can undergo hydrolysis by esterases, leading to the formation of the corresponding acid and alcohol. Additionally, the ketone group can participate in oxidation-reduction reactions, influencing various metabolic pathways.

Enzyme Interactions

Research indicates that this compound may serve as a substrate for various enzymes involved in metabolic processes. For instance, it can be subjected to oxidation by cytochrome P450 enzymes or reduced by alcohol dehydrogenases, which may lead to different biological outcomes depending on the enzymatic pathway activated.

Antimicrobial Activity

Methyl 3-(2-oxocyclohexyl)propanoate has shown potential antimicrobial properties. In studies evaluating various organic compounds, derivatives of this compound were noted for their effectiveness against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Antioxidant Properties

The antioxidant capacity of this compound has been explored in several studies. It has been suggested that the presence of the cyclohexanone moiety contributes to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related damage.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various esters, including methyl 3-(2-oxocyclohexyl)propanoate. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its utility in pharmaceutical formulations aimed at treating bacterial infections .
  • Antioxidant Activity Evaluation : In vitro assays demonstrated that methyl 3-(2-oxocyclohexyl)propanoate effectively reduced reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stress. The mechanism was attributed to its ability to donate electrons and stabilize free radicals .
  • Pharmacokinetic Studies : Research involving pharmacokinetic profiling revealed that after administration, methyl 3-(2-oxocyclohexyl)propanoate is rapidly absorbed and metabolized in vivo, leading to significant plasma concentrations that correlate with observed biological activities .

Properties

CAS No.

53068-90-9

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 3-(3-methyl-2-oxocyclohexyl)propanoate

InChI

InChI=1S/C11H18O3/c1-8-4-3-5-9(11(8)13)6-7-10(12)14-2/h8-9H,3-7H2,1-2H3

InChI Key

AMBRDGCMBMLDHE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1=O)CCC(=O)OC

Origin of Product

United States

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